Cas no 2248309-02-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate structure
2248309-02-4 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate
CAS番号:2248309-02-4
MF:C15H12N2O5
メガワット:300.266183853149
CID:5937794
PubChem ID:165726078

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate 化学的及び物理的性質

名前と識別子

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate
    • EN300-6526393
    • 2248309-02-4
    • インチ: 1S/C15H12N2O5/c18-11-7-15(16-11)5-8(6-15)14(21)22-17-12(19)9-3-1-2-4-10(9)13(17)20/h1-4,8H,5-7H2,(H,16,18)
    • InChIKey: ZLFLHMRJJFSMSY-UHFFFAOYSA-N
    • ほほえんだ: O(C(C1CC2(CC(N2)=O)C1)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 300.07462149g/mol
  • どういたいしつりょう: 300.07462149g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 557
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.3

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6526393-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate
2248309-02-4
0.25g
$1551.0 2023-05-31
Enamine
EN300-6526393-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate
2248309-02-4
1g
$1686.0 2023-05-31
Enamine
EN300-6526393-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate
2248309-02-4
0.5g
$1619.0 2023-05-31
Enamine
EN300-6526393-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate
2248309-02-4
0.1g
$1484.0 2023-05-31
Enamine
EN300-6526393-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate
2248309-02-4
2.5g
$3304.0 2023-05-31
Enamine
EN300-6526393-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate
2248309-02-4
10g
$7250.0 2023-05-31
Enamine
EN300-6526393-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate
2248309-02-4
0.05g
$1417.0 2023-05-31
Enamine
EN300-6526393-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate
2248309-02-4
5g
$4890.0 2023-05-31

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylateに関する追加情報

Comprehensive Analysis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate (CAS No. 2248309-02-4)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate (CAS No. 2248309-02-4) has garnered significant attention in the pharmaceutical and chemical research communities due to its unique structural features and potential applications. This spirocyclic compound combines a 1H-isoindole-1,3(2H)-dione moiety with a 2-oxo-1-azaspiro[3.3]heptane scaffold, making it a promising candidate for drug discovery and material science. Researchers are particularly interested in its bioactive properties, which may contribute to advancements in small-molecule therapeutics and enzyme inhibitors.

In recent years, the demand for novel heterocyclic compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate has surged, driven by the need for innovative solutions in medicinal chemistry and biotechnology. Its spirocyclic architecture is known to enhance molecular rigidity, improving binding affinity and selectivity in biological targets. This characteristic aligns with current trends in fragment-based drug design (FBDD) and proteolysis-targeting chimeras (PROTACs), where structural complexity is key to achieving therapeutic efficacy.

The synthesis of CAS No. 2248309-02-4 involves sophisticated organic transformations, including cyclization reactions and esterification steps. Its carboxylate ester group offers versatility for further derivatization, enabling researchers to explore its structure-activity relationships (SAR) in depth. Given the growing interest in spiro compounds as privileged scaffolds, this molecule is frequently discussed in academic forums and patent literature, particularly in contexts like kinase inhibition and GPCR modulation.

From an industrial perspective, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate is also relevant to high-throughput screening (HTS) campaigns. Its compatibility with combinatorial chemistry techniques makes it a valuable building block for libraries targeting undruggable proteins. Moreover, its pharmacokinetic profile is under investigation, with preliminary studies suggesting favorable metabolic stability—a critical factor in modern drug development pipelines.

Environmental and regulatory considerations are equally important when evaluating CAS No. 2248309-02-4. While not classified as hazardous, its handling requires adherence to standard laboratory safety protocols. The compound’s biodegradability and eco-toxicity are subjects of ongoing research, reflecting the broader shift toward green chemistry principles in synthetic workflows.

In summary, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate represents a compelling case study in the intersection of structural innovation and therapeutic potential. As the scientific community continues to explore its applications, this compound is poised to play a pivotal role in addressing unmet medical needs and advancing precision medicine initiatives.

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